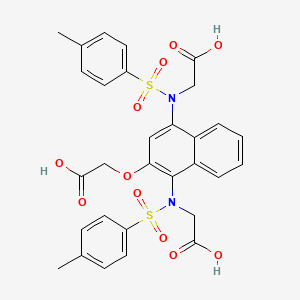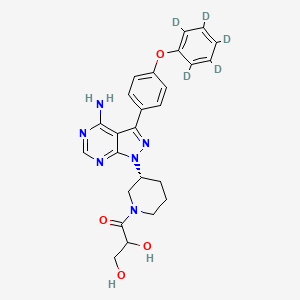
Keap1-Nrf2-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keap1-Nrf2-IN-17 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and electrophilic damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general steps may include:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functional group modifications: Introduction of functional groups that enhance the compound’s binding affinity and specificity for Keap1.
Purification and characterization: Techniques such as chromatography and spectroscopy are used to purify and characterize the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Keap1-Nrf2-IN-17 primarily undergoes:
Oxidation: This reaction can modify the compound’s functional groups, potentially affecting its activity.
Reduction: This reaction can alter the compound’s electronic properties, influencing its binding affinity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its specificity for Keap1.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Typically, these products are derivatives of this compound with modified functional groups that may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Keap1-Nrf2-IN-17 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the Keap1-Nrf2 interaction and its role in cellular defense mechanisms.
Biology: Investigated for its effects on cellular processes such as oxidative stress response and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions
Mecanismo De Acción
Keap1-Nrf2-IN-17 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense against oxidative stress and electrophilic damage .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl bis-sulfonamide inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but may have different binding modes and pharmacological properties.
Indoline-based inhibitors: These compounds are structurally different but target the same pathway.
Uniqueness
Keap1-Nrf2-IN-17 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its ability to modulate the Keap1-Nrf2 pathway makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H28N2O11S2 |
|---|---|
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
2-[[3-(carboxymethoxy)-4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38) |
Clave InChI |
HSKNRAQRJUMEIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
methyl phosphate](/img/structure/B12386520.png)







